molecular formula C24H26N2O5 B2550944 Fmoc-L-Lys(Acryloyl)-OH CAS No. 894106-43-5

Fmoc-L-Lys(Acryloyl)-OH

Cat. No.: B2550944
CAS No.: 894106-43-5
M. Wt: 422.481
InChI Key: WIDAXYNHIPZWMC-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Acryloyl)-OH is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-L-Lys(Acryloyl)-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino groups in peptide chains, where it acts as a protective group during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the amino groups of peptide chains during the synthesis process . This interaction protects these groups from unwanted reactions, ensuring that the peptide chain is formed correctly .

Biochemical Pathways

This compound affects the peptide synthesis pathway. It is involved in the formation of peptide bonds, which are crucial for creating the peptide chain . The downstream effects include the successful synthesis of the desired peptide.

Pharmacokinetics

Its role in peptide synthesis can impact the bioavailability of the resulting peptides, as the structure and sequence of a peptide can influence its absorption and distribution .

Result of Action

The molecular effect of this compound’s action is the formation of peptide chains with the correct sequence and structure . On a cellular level, these peptides can then perform a variety of functions depending on their specific structure and sequence .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also impact the effectiveness of this compound in peptide synthesis .

Future Directions

The future directions of Fmoc-L-Lys(Acryloyl)-OH could involve its use in the synthesis of more complex peptides and proteins . Its ability to incorporate an acrylamide moiety into peptides and further modify the acryloyl residue using various reactions makes it a valuable tool in peptide and protein synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Lys(Acryloyl)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis. In Fmoc solid-phase peptide synthesis, the Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDAXYNHIPZWMC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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